

Application Notes and Protocols: In Vitro Anti-HIV-1 Assays Using (-)-Calanolide A

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Compound of Interest

Compound Name: (-)-Calanolide A

Cat. No.: B1607165

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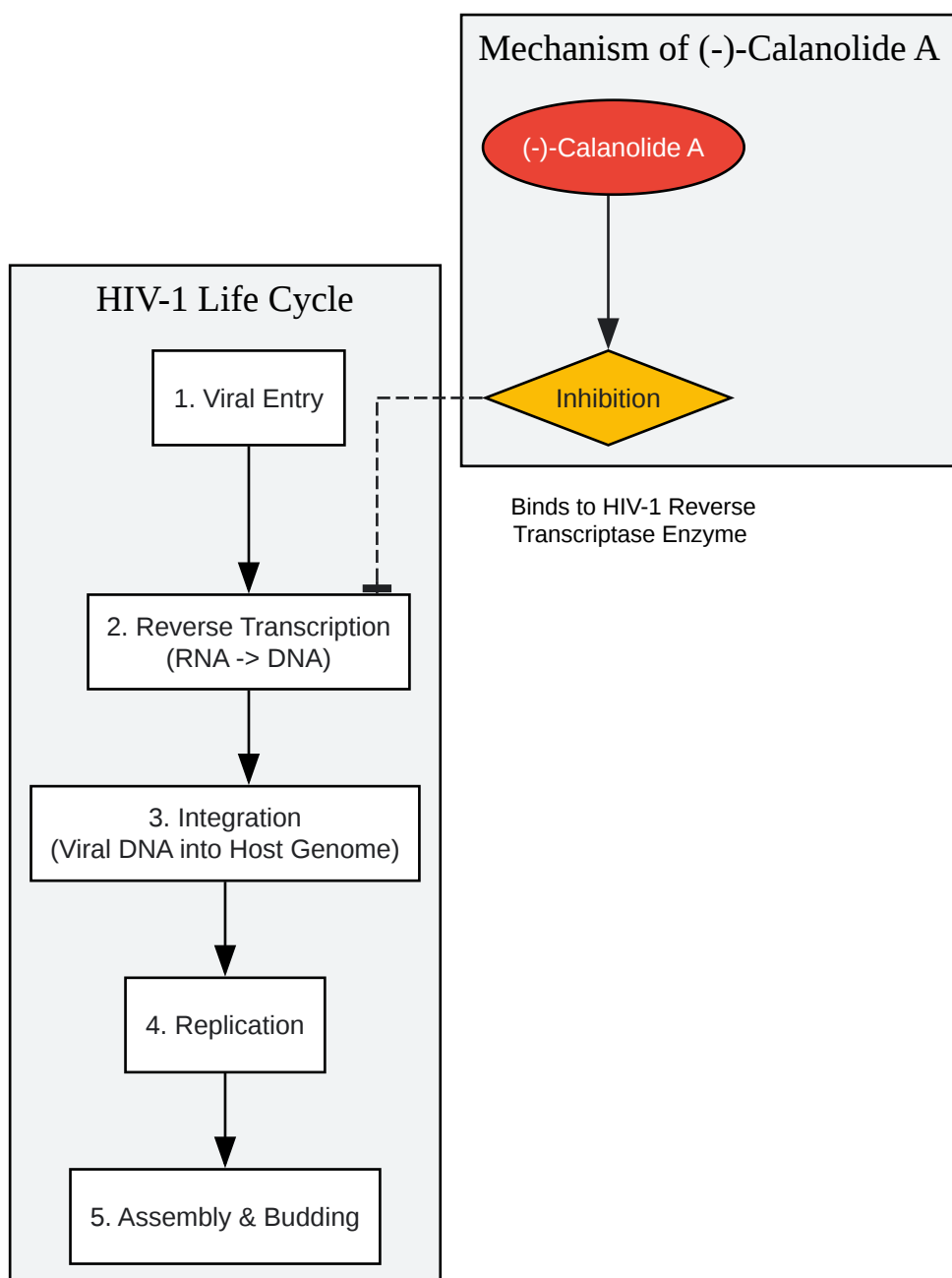
Introduction

(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tropical rainforest tree, *Calophyllum lanigerum*.^{[1][2]} It has demonstrated potent and specific inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).^[1] These application notes provide an overview of the compound's mechanism of action, a summary of its in vitro efficacy, and detailed protocols for evaluating its anti-HIV-1 activity and cytotoxicity in a research setting.

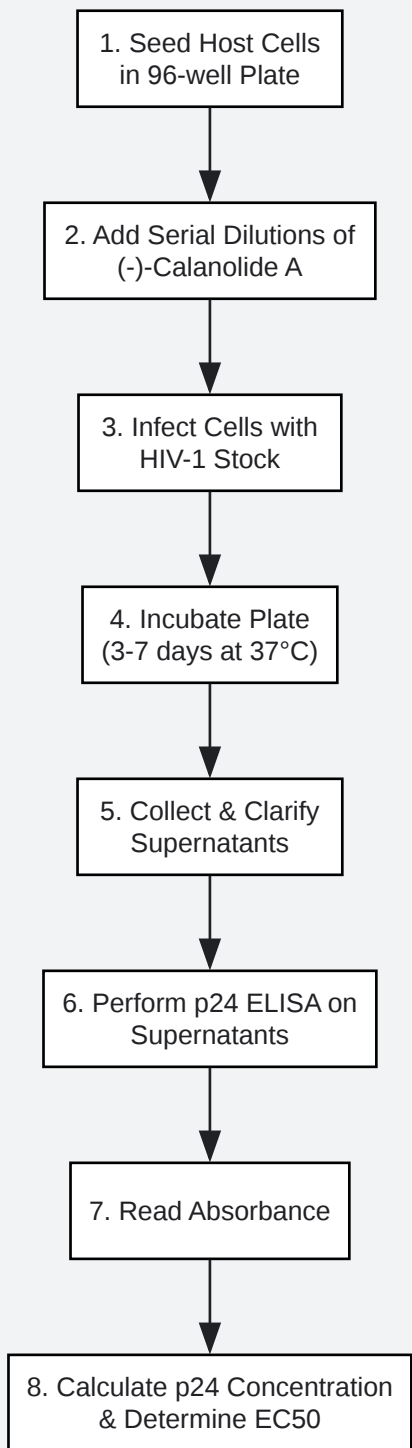
Mechanism of Action

(-)-Calanolide A is distinguished from many other NNRTIs by its unique and complex interaction with the HIV-1 reverse transcriptase (RT) enzyme.^{[3][4]} Viral life-cycle studies have shown that the compound acts early in the infection process, consistent with the inhibition of reverse transcription.^{[1][3]}

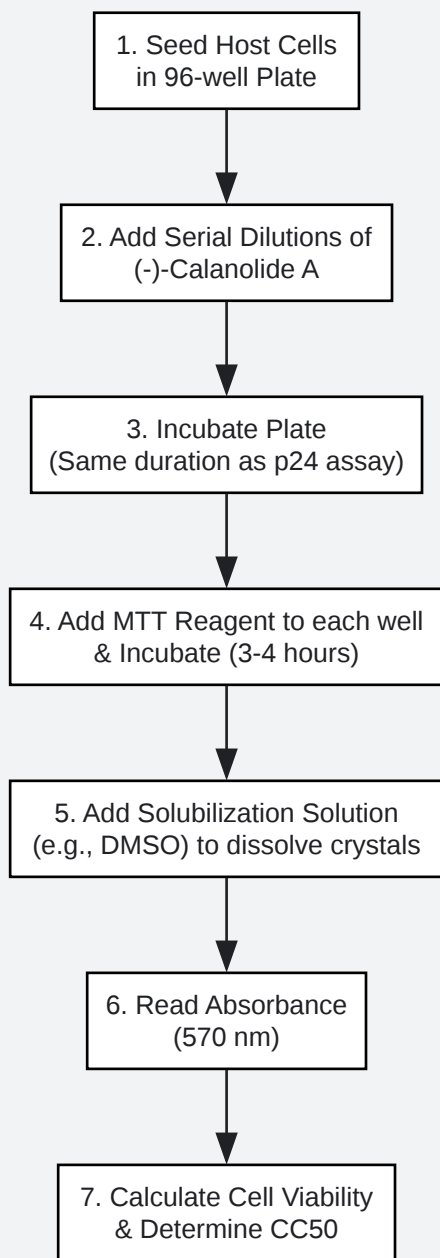
The primary mechanism involves binding to the HIV-1 RT enzyme, which is critical for converting the viral RNA genome into DNA for integration into the host cell's genome.^{[1][3]} Unlike many NNRTIs, **(-)-Calanolide A** appears to have two distinct binding sites on the enzyme.^{[4][5]} Kinetic studies suggest that one binding site is competitive with respect to deoxynucleotide triphosphate (dNTP) binding, while the other is uncompetitive, indicating interference near the enzyme's active site.^{[3][4]} This dual-site interaction may contribute to its efficacy against certain NNRTI-resistant HIV-1 strains.^{[2][5]} The compound is notably inactive against HIV-2 RT, highlighting its specificity.^{[1][3]}

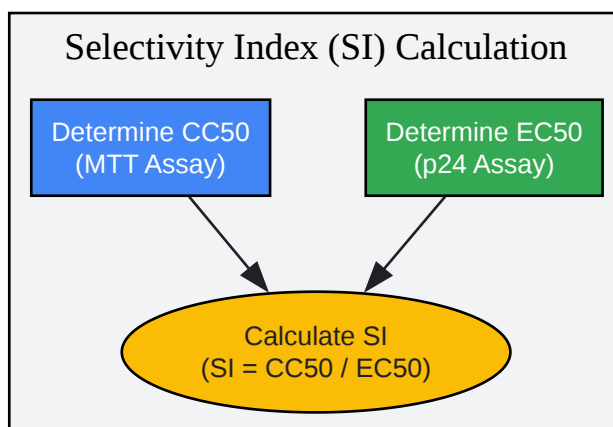


p24 Antigen ELISA Workflow



MTT Cytotoxicity Assay Workflow





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